molecular formula C18H32O15 B594375 3-Fucosyllactose CAS No. 41312-47-4

3-Fucosyllactose

カタログ番号: B594375
CAS番号: 41312-47-4
分子量: 488.4 g/mol
InChIキー: OVYANALZSAYBOJ-XOGIJULASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fucosyllactose is a trisaccharide composed of L-fucose, D-galactose, and D-glucose. It is one of the human milk oligosaccharides found in human breast milk. Human milk oligosaccharides are the third largest solid component in human milk, following lactose and lipids. This compound is recognized for its beneficial effects on infant health, including promoting the growth of beneficial gut microbiota, enhancing immune function, and supporting brain development .

準備方法

Synthetic Routes and Reaction Conditions

3-Fucosyllactose can be synthesized through enzymatic and microbial methods. The key enzyme involved in its synthesis is α-1,3-fucosyltransferase, which transfers a fucosyl residue from GDP-L-fucose to lactose. The reaction conditions typically involve the presence of lactose, GDP-L-fucose, and the enzyme α-1,3-fucosyltransferase. The reaction is carried out in an aqueous buffer at an optimal pH and temperature for the enzyme activity .

Industrial Production Methods

Industrial production of this compound is achieved using engineered microbial cell factories, such as Escherichia coli. The production process involves the metabolic engineering of Escherichia coli to overexpress the genes required for the synthesis of GDP-L-fucose and the enzyme α-1,3-fucosyltransferase. The engineered Escherichia coli is then cultured in a bioreactor, where it produces this compound from lactose. The product is subsequently purified using chromatographic techniques .

化学反応の分析

Hydrolysis Reactions

Hydrolysis is a key chemical reaction involving 3-FL, where it can be broken down into its constituent monosaccharides: lactose and L-fucose. This reaction is catalyzed by specific fucosidases produced by certain bacterial strains.

  • FumA1 and FumA2 Enzymatic Activity : Research has shown that the fucosidase enzymes FumA1 and FumA2 from Bifidobacterium longum can hydrolyze 3-FL effectively. FumA1 can liberate lactose and L-fucose from both 2'-FL and 3-FL within a few hours, while FumA2 shows specificity towards 3-FL, completing hydrolysis within just 20 minutes .

Metabolic Pathways

The metabolic pathways involving 3-FL primarily focus on its utilization by gut microbiota. For instance, strains like Bifidobacterium kashiwanohense have been demonstrated to metabolize 3-FL effectively, leading to the production of various metabolites such as lactate, acetate, and ethanol during fermentation processes .

Enzymatic Hydrolysis Studies

Recent studies have employed High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to analyze the hydrolysis products of 3-FL when acted upon by fucosidases . The results indicate:

Enzyme Substrate Time for Complete Hydrolysis Products
FumA13-Fucosyllactose4 hoursLactose, L-fucose
FumA2This compound20 minutesLactose, L-fucose

Metabolite Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to identify metabolites produced during the fermentation of 3-FL by various bacterial strains . The metabolites identified include:

Metabolite Chemical Structure
LactateC₃H₆O₃
EthanolC₂H₅OH
AcetateC₂H₄O₂
L-fucoseC₆H₁₂O₆

These findings highlight the complex biochemical interactions that occur during the metabolism of 3-FL in the gut.

Regulatory Status

The regulatory assessments have concluded that there is sufficient evidence supporting the safety of 3-FL as a novel food ingredient without requiring further risk assessment at this time .

科学的研究の応用

3-Fucosyllactose has a wide range of scientific research applications in chemistry, biology, medicine, and industry:

    Chemistry: It is used as a substrate for studying glycosylation reactions and the activity of glycosyltransferases.

    Biology: It is used to study the interactions between human milk oligosaccharides and gut microbiota, as well as their effects on immune function and brain development.

    Medicine: It is being investigated for its potential therapeutic applications, including its role in preventing infections, modulating the immune system, and promoting brain development in infants.

    Industry: It is used in the production of infant formula to mimic the beneficial effects of human milk oligosaccharides. .

作用機序

3-Fucosyllactose exerts its effects through several mechanisms:

    Modulation of Gut Microbiota: It serves as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. These bacteria produce short-chain fatty acids that help maintain gut health and inhibit the growth of pathogenic bacteria.

    Immune Regulation: It modulates the immune response by inhibiting the secretion of pro-inflammatory cytokines and promoting the shedding of tumor necrosis factor receptor 1. It also binds to specific receptors on immune cells, influencing their activity.

    Brain Development: It supports brain development by promoting the maturation of neural cells and enhancing synaptic plasticity

類似化合物との比較

3-Fucosyllactose is similar to other human milk oligosaccharides, such as 2’-Fucosyllactose, Difucosyllactose, Lacto-N-tetraose, and Lacto-N-neotetraose. it has unique properties that distinguish it from these compounds:

    2’-Fucosyllactose: While both this compound and 2’-Fucosyllactose are fucosylated oligosaccharides, 2’-Fucosyllactose has the fucosyl residue attached to the C-2 position of the galactose unit, whereas this compound has it attached to the C-3 position of the glucose unit. .

    Difucosyllactose: This compound contains two fucosyl residues, making it more complex than this compound. It has different prebiotic and immunomodulatory properties.

    Lacto-N-tetraose and Lacto-N-neotetraose: These are neutral oligosaccharides with different structures and functions compared to this compound. .

生物活性

3-Fucosyllactose (3-FL) is a significant human milk oligosaccharide (HMO) that exhibits various biological activities, including prebiotic effects, immunomodulation, and antimicrobial properties. This article explores the biological activity of 3-FL, supported by data tables, case studies, and detailed research findings.

Overview of this compound

3-FL is a trisaccharide composed of galactose, glucose, and fucose, specifically linked via an α-1,3-glycosidic bond. It is one of the predominant HMOs found in human milk and plays a crucial role in infant health by promoting gut microbiota development and providing immune protection.

Biological Functions

1. Prebiotic Effects
3-FL serves as a prebiotic by selectively stimulating the growth of beneficial gut bacteria, particularly bifidobacteria. This oligosaccharide is indigestible by human enzymes but can be fermented by specific gut microbiota, leading to beneficial metabolic outcomes.

2. Immunomodulatory Properties
Research indicates that 3-FL enhances intestinal barrier function and modulates immune responses. In vitro studies have shown that 3-FL can protect against interleukin-6 (IL-6)-induced epithelial barrier dysfunction in Caco-2 cells, a model for human intestinal epithelium. The results demonstrated that 3-FL treatment significantly improved transepithelial electrical resistance (TEER) and reduced epithelial permeability in the presence of IL-6 .

3. Antimicrobial Activity
3-FL exhibits antimicrobial properties by inhibiting the adhesion of pathogens to epithelial cells. Studies have shown that 3-FL can reduce the adhesion of various pathogens such as Escherichia coli and Pseudomonas aeruginosa to intestinal epithelial cell lines . This effect is crucial in preventing infections in breastfed infants.

Table 1: Summary of Key Findings on this compound

StudyMethodologyKey Findings
In vitro assaysDemonstrated enhanced production using engineered E. coli strains; increased yield of 3-FL through metabolic engineering.
Caco-2 cell modelShowed that 3-FL protects against IL-6-induced barrier dysfunction; improves tight junction protein expression (ZO-1, occludin).
Safety assessmentConfirmed safety for dietary use; no adverse effects observed in subchronic toxicity studies in rats.
Pathogen adhesion assaysInhibited adhesion of E. coli (29%) and P. aeruginosa (26%) to epithelial cells, supporting its role in infection prevention.

Safety Profile

The safety of 3-FL has been thoroughly evaluated in various studies. A comprehensive safety assessment conducted by DuPont Nutrition & Biosciences indicated that subchronic dietary exposure to 3-FL did not result in any significant adverse effects on growth or health parameters in animal models . These findings support its use as a nutritional ingredient in foods and dietary supplements.

特性

CAS番号

41312-47-4

分子式

C18H32O15

分子量

488.4 g/mol

IUPAC名

(2R,3R,4R,5R)-2,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal

InChI

InChI=1S/C18H32O15/c1-5-9(24)11(26)13(28)17(30-5)32-15(6(22)2-19)16(7(23)3-20)33-18-14(29)12(27)10(25)8(4-21)31-18/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9+,10-,11+,12-,13-,14+,15+,16+,17-,18-/m0/s1

InChIキー

OVYANALZSAYBOJ-XOGIJULASA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O

異性体SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O

正規SMILES

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

同義語

Galβ1-4(Fucα1-3)Glc

製品の起源

United States
Customer
Q & A

Q1: What is the molecular formula and weight of 3-fucosyllactose?

A1: this compound is a trisaccharide with the molecular formula C18H32O16 and a molecular weight of 504.44 g/mol.

Q2: How is 3-FL structurally distinct from 2'-fucosyllactose (2′-FL)?

A2: Both are fucosylated HMOs, but they differ in the glycosidic linkage of fucose to the lactose core. In 3-FL, fucose is linked to the third carbon of glucose (α1-3 linkage), whereas in 2′-FL, it's linked to the second carbon of galactose (α1-2 linkage). This structural difference significantly impacts their utilization by different bacterial species [, , , , ].

Q3: What analytical techniques are used to characterize and quantify 3-FL?

A3: Several techniques are employed, including:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This method efficiently separates and quantifies 3-FL and other HMOs in various matrices like infant formula and adult nutritional products [, , ].
  • High-Performance Liquid Chromatography (HPLC): Coupled with various detectors, HPLC is widely used for analyzing and quantifying oligosaccharides, including 3-FL [, , , , , ].
  • Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-QTOF-MS/MS): This high-resolution technique provides accurate identification and quantification of HMOs, including 3-FL, in complex biological samples [].
  • 1H-Nuclear Magnetic Resonance (1H NMR) Spectroscopy: This method helps identify and characterize oligosaccharides like 3-FL in biological samples like camel milk and colostrum []. It can also be used to study the metabolic fate of HMOs, including the consumption patterns of 3-FL, in infants [].

Q4: How does 3-FL interact with its target in the gut?

A4: 3-FL, being indigestible by human enzymes, reaches the colon intact and acts as a prebiotic, selectively promoting the growth of beneficial bacteria like Bifidobacterium species [, , , , , ]. This selective utilization is attributed to the presence of specific enzymes, like α-L-fucosidases, in certain bacterial strains that can break down 3-FL [, , , , ].

Q5: Does 3-FL influence the gut microbiota differently than other HMOs?

A5: Yes, different HMOs, including 3-FL, exhibit distinct fermentation patterns by infant gut microbiota. Compared to galacto-oligosaccharides (GOS)/inulin, 3-FL shows delayed utilization, enriching Bacteroides and Enterococcus species. This contrasts with the rapid fermentation of lacto-N-triaose II (LNT2), which favors Collinsella and Bifidobacterium species [].

Q6: How does 3-FL affect susceptibility to diseases like Necrotizing Enterocolitis (NEC)?

A7: Studies using murine models of NEC demonstrate that 3-FL, along with other HMOs like 2′-FL and lacto-N-tetraose (LNT), can mitigate intestinal injury and promote intestinal cell proliferation [, ]. This suggests a potential role for 3-FL in protecting preterm infants against NEC, though the exact mechanisms require further investigation [, ].

Q7: How is 3-FL produced for research and commercial applications?

A7: 3-FL can be produced through:

  • Enzymatic synthesis: Utilizing specific enzymes, such as α-1,3-fucosyltransferases, to catalyze the transfer of fucose from a donor molecule to lactose [, , ].
  • Engineered microbial cell factories: Employing genetically modified microorganisms, such as Escherichia coli and Bacillus subtilis, to produce 3-FL from simple sugars [, , , , ]. Metabolic engineering strategies are employed to optimize the production of 3-FL in these microbial systems [, ].

Q8: What are the potential applications of 3-FL?

A8: Given its prebiotic properties and potential health benefits, 3-FL is primarily considered a valuable ingredient for:

  • Infant formula: Supplementing infant formula with 3-FL aims to mimic the composition and beneficial effects of human milk, potentially promoting a healthy gut microbiota and reducing the risk of infections [, , , , ].
  • Adult nutritionals: 3-FL may offer prebiotic benefits and support gut health in adults, leading to its incorporation in adult nutritional products [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。